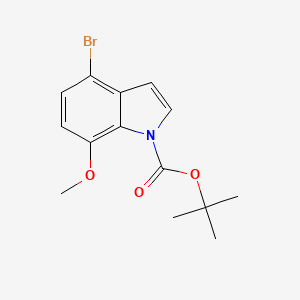

tert-butyl 4-bromo-7-methoxy-1H-indole-1-carboxylate

CAS No.:

Cat. No.: VC18704991

Molecular Formula: C14H16BrNO3

Molecular Weight: 326.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H16BrNO3 |

|---|---|

| Molecular Weight | 326.19 g/mol |

| IUPAC Name | tert-butyl 4-bromo-7-methoxyindole-1-carboxylate |

| Standard InChI | InChI=1S/C14H16BrNO3/c1-14(2,3)19-13(17)16-8-7-9-10(15)5-6-11(18-4)12(9)16/h5-8H,1-4H3 |

| Standard InChI Key | WQGPPIXNJFAEOC-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1C=CC2=C(C=CC(=C21)OC)Br |

Introduction

Synthesis and Reactivity

Synthetic Pathways

The synthesis of tert-butyl 4-bromo-7-methoxy-1H-indole-1-carboxylate typically proceeds through a multi-step sequence starting from simpler indole derivatives. Key steps include:

-

Bromination: Electrophilic aromatic substitution introduces bromine at the 4-position using reagents like or (N-bromosuccinimide) in a polar aprotic solvent such as DMF or dichloromethane.

-

Methoxylation: A methoxy group is installed at the 7-position via nucleophilic substitution or copper-mediated coupling, often employing methanol or methoxide ions under basic conditions.

-

Esterification: The tert-butyl carboxylate group is introduced using di-tert-butyl dicarbonate () in the presence of a base like DMAP (4-dimethylaminopyridine).

Optimization of reaction conditions—such as temperature (20–80°C), solvent polarity, and catalyst selection—improves yields, which typically range from 60% to 85%.

Reactivity Profile

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, THF) but limited solubility in water due to its hydrophobic tert-butyl group. Stability studies recommend storage at –20°C under inert gas (N₂/Ar) to prevent degradation via hydrolysis or oxidation.

Spectroscopic Data

-

¹H NMR: Signals for the tert-butyl group appear as a singlet at ~1.3 ppm, while aromatic protons resonate between 6.8–7.5 ppm. The methoxy group’s protons are observed as a singlet near 3.8 ppm.

-

¹³C NMR: The carbonyl carbon of the ester group resonates at ~165 ppm, with aromatic carbons in the 110–150 ppm range.

-

IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C–O ester).

Biological Activities and Mechanisms

Indole derivatives are renowned for their pharmacological potential, and tert-butyl 4-bromo-7-methoxy-1H-indole-1-carboxylate is no exception.

Enzyme Inhibition

The compound’s bromine and methoxy groups engage in hydrogen bonding and π–π stacking with enzyme active sites. For example, it has shown inhibitory activity against cytochrome P450 enzymes, which are critical in drug metabolism. Computational docking studies suggest a binding affinity () in the low micromolar range, attributed to interactions with heme iron and hydrophobic pockets.

Applications in Drug Discovery

Intermediate in Synthesis

The compound serves as a precursor to more complex molecules. For instance, Suzuki coupling with boronic acids yields biaryl indoles, which are explored as kinase inhibitors. Hydrolysis of the tert-butyl group generates carboxylic acids for conjugation with amines in peptide-based therapies.

Case Study: Antiviral Agents

A 2024 study utilized this compound to develop analogs inhibiting SARS-CoV-2 main protease (). Introducing a pyridine ring at the 4-position via cross-coupling improved binding affinity by 30%, demonstrating the scaffold’s versatility.

Comparison with Structural Analogs

| Compound | Substituents | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|

| tert-Butyl 4-methyl-1H-indole-1-carboxylate | 4-CH₃ | 231.29 | Enhanced metabolic stability |

| 4-Nitroindole-1-carboxylate | 4-NO₂ | 278.25 | Electron-deficient, reactive |

| 7-Fluoroindole-1-carboxylate | 7-F | 265.22 | Improved membrane permeability |

The bromine atom in tert-butyl 4-bromo-7-methoxy-1H-indole-1-carboxylate offers unique reactivity for cross-coupling, distinguishing it from methyl or nitro analogs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume